molecular formula C7H7N5O B2707836 Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- CAS No. 13599-95-6

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-

Cat. No.: B2707836
CAS No.: 13599-95-6
M. Wt: 177.167
InChI Key: GKEFJPRVDQOPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a tetrazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a pyridine derivative.

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through the [2+3] cycloaddition of an azide with a nitrile. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-methoxy-3-(1H-tetrazol-5-yl)-: Similar structure but with a different position of the tetrazole ring.

    Pyridine, 2-methoxy-4-(2H-tetrazol-5-yl)-: Similar structure but with the tetrazole ring at the 4-position.

    Pyridine, 3-methoxy-2-(2H-tetrazol-5-yl)-: Similar structure but with the methoxy group at the 3-position.

Uniqueness

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is unique due to the specific positioning of the methoxy and tetrazole groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFJPRVDQOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.